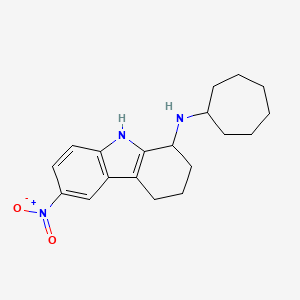
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, also known as CPT, is a synthetic compound that has been gaining attention in the scientific community due to its potential use in various applications such as cancer treatment, neurological disorders, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves the inhibition of topoisomerase I, an enzyme that is essential for DNA replication and transcription. By inhibiting topoisomerase I, N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine prevents the unwinding of DNA, leading to the accumulation of DNA damage and ultimately inducing apoptosis.
Biochemical and physiological effects:
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, anti-inflammatory effects, and neuroprotective effects. N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is also known to be highly toxic, which can be a limitation in some experiments. Additionally, the high cost of N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine may make it less accessible for some researchers.
Direcciones Futuras
There are several future directions for the research on N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. One potential area of focus is the development of more efficient and cost-effective synthesis methods for N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. Another area of interest is the exploration of N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine's potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, further research is needed to fully understand the mechanisms underlying N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine's neuroprotective effects, which may lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves several steps, including the reduction of 6-nitroindole to 6-aminoindole, followed by the cyclization of 6-aminoindole with cycloheptanone to form N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine. This process has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been extensively studied for its potential use in cancer treatment. Several studies have shown that N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-22(24)14-10-11-17-16(12-14)15-8-5-9-18(19(15)21-17)20-13-6-3-1-2-4-7-13/h10-13,18,20-21H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOUAMVADYSSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CCCC3=C2NC4=C3C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5121544.png)

![3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121564.png)
![3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5121565.png)
![4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121572.png)
![5-{5-chloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5121583.png)
![ethyl [4-({[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B5121598.png)
![1-cyclohexyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5121606.png)
![2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide](/img/structure/B5121610.png)
![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5121640.png)

![N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5121651.png)
![2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B5121659.png)
![ethyl (5-{[5-(4-bromophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5121666.png)